REACTION_CXSMILES
|
[BH4-].[Li+].Cl[Si](C)(C)C.[CH:8]1([C:11]2[N:16]=[C:15]([N:17]([CH3:19])[CH3:18])[C:14](/[CH:20]=[CH:21]/[N+:22]([O-])=O)=[CH:13][CH:12]=2)[CH2:10][CH2:9]1>C1COCC1>[NH2:22][CH2:21][CH2:20][C:14]1[C:15]([N:17]([CH3:18])[CH3:19])=[N:16][C:11]([CH:8]2[CH2:9][CH2:10]2)=[CH:12][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
1055 μL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
535 μL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=C(C(=N1)N(C)C)\C=C\[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through the reaction mixture for 2 minutes
|
Duration
|
2 min
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with methanol (1 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane and 20% aqueous KOH
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NCCC=1C(=NC(=CC1)C1CC1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.521 mmol | |
AMOUNT: MASS | 107 mg | |
YIELD: PERCENTYIELD | 98.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |